molecular formula C19H20F2N2O B2531065 2,6-difluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide CAS No. 952992-84-6

2,6-difluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide

Cat. No.: B2531065
CAS No.: 952992-84-6
M. Wt: 330.379
InChI Key: BVBIMKUFECCSSZ-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide is a chemical compound known for its diverse applications in scientific research. This compound features a benzamide core substituted with difluoro groups at the 2 and 6 positions, and a pyrrolidin-1-yl phenethyl group at the nitrogen atom. The presence of the pyrrolidine ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-difluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide typically begins with 2,6-difluorobenzamide as the starting material. The synthetic route involves several key steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of automated systems and continuous flow reactors can further enhance the scalability of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,6-Difluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound is used in the development of agrochemicals and materials science

Comparison with Similar Compounds

    4-(Pyrrolidin-1-yl)benzonitrile: A compound with a similar pyrrolidine ring but different substituents on the benzene ring.

    2,6-Difluorobenzamide: The parent compound without the pyrrolidin-1-yl phenethyl group.

    N-(4-(Pyrrolidin-1-yl)phenethyl)benzamide: A similar compound without the difluoro groups.

Uniqueness: 2,6-Difluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide stands out due to the combination of the difluoro groups and the pyrrolidin-1-yl phenethyl group. This unique structure enhances its pharmacological properties, making it more effective in binding to specific targets and exhibiting desired biological activities .

Properties

IUPAC Name

2,6-difluoro-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O/c20-16-4-3-5-17(21)18(16)19(24)22-11-10-14-6-8-15(9-7-14)23-12-1-2-13-23/h3-9H,1-2,10-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBIMKUFECCSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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